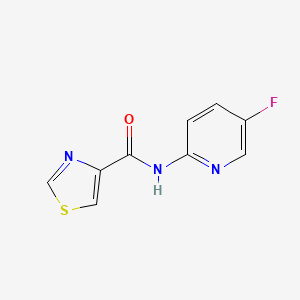

N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide

Descripción general

Descripción

N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide, or 5-FPTC, is a synthetic compound with potential applications in scientific research. It is a member of the thiazole-based family of compounds, and is composed of a nitrogen atom, a five-membered ring, and a carboxamide group. 5-FPTC has been used in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

This compound has shown promise in the field of anti-fibrotic therapy. Researchers have synthesized derivatives of pyrimidine, which share a similar core structure, and evaluated their biological activities against fibrosis . These studies suggest that modifications of the pyrimidine moiety, akin to the structure of N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide, could lead to the development of new anti-fibrotic drugs.

Antimicrobial Properties

Compounds with a pyrimidine core are known to exhibit antimicrobial activities . Given the structural similarity, N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide could potentially be used as a scaffold for designing new antimicrobial agents.

Antiviral Applications

The pyrimidine derivatives are also recognized for their antiviral properties . Research into N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide could expand into the antiviral domain, exploring its efficacy against various viral infections.

Antitumor Potential

There is significant interest in pyrimidine derivatives as antitumor agents . The fluoropyridin moiety in N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide could be explored for its potential use in cancer treatment, particularly in designing inhibitors that target specific pathways in tumor cells.

Agricultural Chemical Development

The introduction of fluorine atoms into lead structures is a common modification to develop agricultural products with improved properties . N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide could serve as a precursor for synthesizing fluorine-containing compounds for agricultural applications.

Radiobiology and Imaging

Fluorinated pyridines are of special interest as potential imaging agents for various biological applications . The fluorine atom in N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide makes it a candidate for developing

18F ^{18}F 18F

-substituted pyridines, which could be used in local radiotherapy of cancer or as imaging agents in positron emission tomography (PET) scans.Direcciones Futuras

: Felts, A. S., Rodriguez, A. L., Blobaum, A. L., Morrison, R. D., Bates, B. S., Thompson Gray, A., … & Emmitte, K. A. (2017). Discovery of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. Journal of Medicinal Chemistry, 60(12), 5072-5085. Full text

: Image detail source: Discovery of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide

: Low resolution reverse phase LCMS analysis details: Supplementary Information

Mecanismo De Acción

Target of Action

Similar compounds have been found to target enzymes like phosphodiesterase 5 . The role of such enzymes is to break down cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

It can be inferred that, like other enzyme inhibitors, it may bind to its target enzyme and prevent it from carrying out its normal function . This can result in changes to cellular signaling pathways.

Biochemical Pathways

If it acts as an inhibitor of phosphodiesterase 5, it could affect the cyclic nucleotide signaling pathway . This could have downstream effects on a variety of cellular processes, including cell growth and differentiation.

Pharmacokinetics

Similar compounds have been found to be orally active , suggesting that they can be absorbed through the gastrointestinal tract

Result of Action

Inhibition of phosphodiesterase 5 could potentially result in increased levels of cyclic nucleotides in cells, affecting various cellular processes .

Propiedades

IUPAC Name |

N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3OS/c10-6-1-2-8(11-3-6)13-9(14)7-4-15-5-12-7/h1-5H,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDNVANXXHVANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)NC(=O)C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

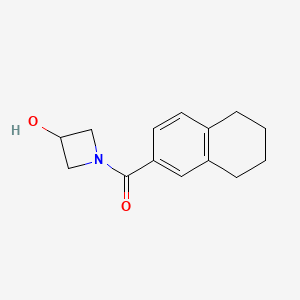

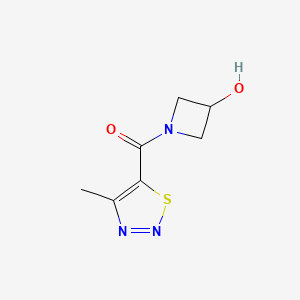

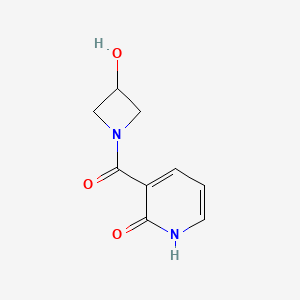

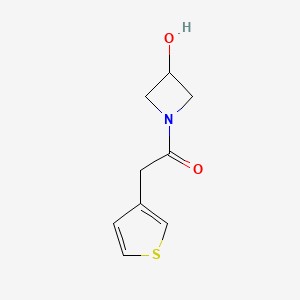

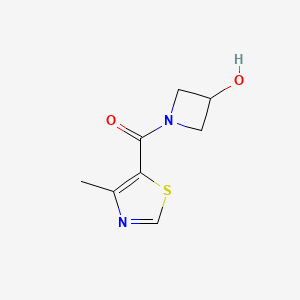

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1468768.png)

![1-[(3-Chlorophenyl)methyl]azetidin-3-ol](/img/structure/B1468770.png)

![1-[(3-Fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1468772.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1468773.png)

![1-[(3-Methylphenyl)methyl]azetidin-3-ol](/img/structure/B1468774.png)